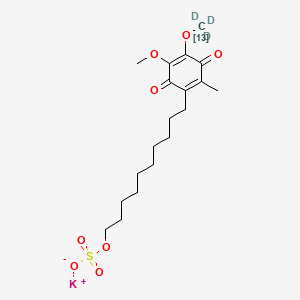

Idebenone Sulfate-13C,d3 Potassium Salt

Description

Overview of Idebenone (B1674373) as a Research Probe in Mitochondrial and Oxidative Stress Studies

Idebenone, a synthetic analog of coenzyme Q10, is a potent antioxidant that has been extensively investigated for its therapeutic potential in conditions associated with mitochondrial dysfunction and oxidative stress. clinmedjournals.org It is believed to improve electron flow in the mitochondrial respiratory chain and mitigate the damaging effects of reactive oxygen species. Research has shown that Idebenone can protect cells from oxidative damage by modulating the intrinsic mitochondrial pathway of apoptosis. nih.govresearchgate.netnih.gov Specifically, it has been observed to preserve mitochondrial membrane potential, maintain the functionality of mitochondrial respiratory complexes, and counteract the excessive production of reactive oxygen species. nih.govresearchgate.netnih.gov These properties make Idebenone a valuable research probe for investigating the pathophysiology of a range of disorders where mitochondrial impairment is a key feature. clinmedjournals.orgjneurosci.org

Significance of Stable Isotope Labeled Compounds in Drug Metabolism and Disposition (DMD) Research

Stable isotope labeling is a critical technique in drug metabolism and disposition (DMD) research. metsol.com By incorporating stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (d), into a drug molecule, researchers can create a "heavy" version of the compound that is chemically identical to the unlabeled "light" version but can be distinguished by mass spectrometry. nih.gov This allows for the precise tracking and quantification of the drug and its metabolites in biological systems. nih.gov The use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis leads to more accurate and reliable pharmacokinetic data. nih.gov This methodology is invaluable for elucidating metabolic pathways, determining rates of absorption, distribution, metabolism, and excretion (ADME), and assessing potential drug-drug interactions. musechem.com

Rationale for Investigating Idebenone Sulfate-13C,d3 Potassium Salt in Preclinical and Mechanistic Studies

The investigation of this compound in preclinical and mechanistic studies is driven by the need for a highly specific and sensitive tool to study the metabolic fate of Idebenone. Given that Idebenone undergoes rapid and extensive metabolism, accurately quantifying the parent drug and its various metabolites can be challenging. core.ac.uk The use of a stable isotope-labeled internal standard like this compound allows researchers to overcome these analytical hurdles. It enables the precise measurement of Idebenone and its sulfate (B86663) conjugate in complex biological matrices, thereby facilitating a deeper understanding of its pharmacokinetic profile and the biochemical pathways it influences.

Historical Context of Idebenone and its Metabolites in Biochemical Investigations

Idebenone was initially developed in the 1980s for the potential treatment of cognitive disorders. nih.gov Over the years, its potent antioxidant and bioenergetic properties have led to its investigation in a variety of conditions linked to mitochondrial dysfunction, including certain neuromuscular and neurodegenerative diseases. clinmedjournals.org Early biochemical investigations focused on its ability to act as an electron carrier in the mitochondrial respiratory chain and to protect cells from oxidative damage. jneurosci.org Subsequent research delved into its complex metabolism, identifying several metabolites formed through oxidative side-chain shortening, such as QS10, QS8, QS6, and QS4, as well as their glucuronide and sulfate conjugates. core.ac.uk Some of these metabolites, like QS10, have been found to possess biological activity, further underscoring the importance of studying the complete metabolic profile of Idebenone. nih.gov

Aims and Scope of Academic Research Utilizing this compound

The primary aim of academic research utilizing this compound is to facilitate highly accurate and reliable quantitative bioanalytical studies of Idebenone and its metabolites. The scope of this research includes:

Pharmacokinetic Studies: To precisely determine the absorption, distribution, metabolism, and excretion (ADME) of Idebenone.

Metabolite Identification and Quantification: To accurately identify and quantify the various metabolites of Idebenone in biological fluids and tissues.

Bioavailability and Bioequivalence Studies: To compare different formulations of Idebenone.

Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the metabolism of Idebenone.

Mechanistic Studies: To explore the biochemical pathways affected by Idebenone and its metabolites at the cellular and subcellular levels.

By providing a robust internal standard for bioanalytical assays, this compound plays a crucial role in advancing our understanding of the pharmacology of Idebenone.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18¹³CH26D3KO8S |

Data sourced from publicly available chemical supplier information. pharmaffiliates.compharmaffiliates.com

Table 2: Research Applications of Idebenone and its Labeled Analogs

| Research Area | Application |

|---|---|

| Mitochondrial Dysfunction | Investigation of electron transport chain activity |

| Oxidative Stress | Assessment of antioxidant and cytoprotective effects |

| Drug Metabolism and Pharmacokinetics (DMPK) | Use as an internal standard for quantitative bioanalysis |

| Preclinical Studies | Elucidation of metabolic pathways and disposition |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H29KO8S |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

potassium;10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decyl sulfate |

InChI |

InChI=1S/C19H30O8S.K/c1-14-15(17(21)19(26-3)18(25-2)16(14)20)12-10-8-6-4-5-7-9-11-13-27-28(22,23)24;/h4-13H2,1-3H3,(H,22,23,24);/q;+1/p-1/i2+1D3; |

InChI Key |

HJMAHQSKAFCFNV-CMOUKOEPSA-M |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCOS(=O)(=O)[O-])OC.[K+] |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Synthetic Strategies and Advanced Characterization of Idebenone Sulfate 13c,d3 Potassium Salt

Chemical Synthesis of Isotope-Labeled Idebenone (B1674373) Sulfate (B86663) Precursors

The creation of Idebenone Sulfate-13C,d3 Potassium Salt necessitates a meticulously planned multi-step synthetic approach. This process begins with the synthesis of the core Idebenone structure, incorporating the isotopic labels at specific positions, followed by derivatization to introduce the sulfate group and formation of the final potassium salt.

Multi-Step Organic Synthesis Pathways for Idebenone Backbone Labeling

The synthesis of the Idebenone backbone can be conceptually divided into the preparation of the 2,3-dimethoxy-5-methyl-1,4-benzoquinone (B191103) ring and the 10-hydroxydecyl side chain, followed by their coupling. One common strategy for the synthesis of the benzoquinone core starts from vanillin. This multi-step process involves nitration, methylation, reduction of the nitro group to an amine, and subsequent oxidation to form the desired 2,3-dimethoxy-5-methyl-1,4-benzoquinone.

The 10-hydroxydecyl side chain is typically prepared from a commercially available precursor like 10-bromodecan-1-ol. The hydroxyl group can be protected, for instance, as a tetrahydropyranyl (THP) ether, to prevent unwanted side reactions during the subsequent coupling step.

The coupling of the protected side chain to the benzoquinone core is often achieved through a Friedel-Crafts type alkylation or a radical-mediated reaction. For instance, the protected 10-bromodecyl chain can be converted to an organometallic reagent and then reacted with the benzoquinone. Alternatively, radical alkylation using a suitable initiator can be employed to attach the side chain to the quinone ring. Following the successful coupling, the protecting group on the terminal hydroxyl of the side chain is removed to yield the Idebenone backbone.

A plausible synthetic route is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Vanillin | HNO3, H2SO4 | 5-Nitrovanillin |

| 2 | 5-Nitrovanillin | Dimethyl sulfate, K2CO3 | 3,4-Dimethoxy-5-nitrobenzaldehyde |

| 3 | 3,4-Dimethoxy-5-nitrobenzaldehyde | H2, Pd/C | 3,4-Dimethoxy-5-aminobenzaldehyde |

| 4 | 3,4-Dimethoxy-5-aminobenzaldehyde | Fremy's salt (Potassium nitrosodisulfonate) | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone |

| 5 | 10-Bromodecan-1-ol | Dihydropyran, p-toluenesulfonic acid | 2-(10-Bromodecyloxy)tetrahydro-2H-pyran |

| 6 | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone, 2-(10-Bromodecyloxy)tetrahydro-2H-pyran | Radical initiator (e.g., AIBN) or organometallic coupling | 6-(10-(Tetrahydro-2H-pyran-2-yloxy)decyl)-2,3-dimethoxy-5-methylbenzo-1,4-quinone |

| 7 | 6-(10-(Tetrahydro-2H-pyran-2-yloxy)decyl)-2,3-dimethoxy-5-methylbenzo-1,4-quinone | Acidic workup (e.g., HCl in methanol) | Idebenone |

Targeted Deuterium (B1214612) (d3) and Carbon-13 (13C) Incorporation Strategies for Specific Sites

The introduction of the isotopic labels, ¹³C and d3, requires careful selection of labeled starting materials or the use of specific labeling reactions at appropriate stages of the synthesis.

Carbon-13 (¹³C) Incorporation:

A common strategy for introducing a single ¹³C atom is to utilize a labeled one-carbon (C1) building block. For instance, in the synthesis of the benzoquinone ring, a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide, could be used in the methylation step of a suitable precursor. If the methyl group at the 5-position of the quinone is the target for labeling, a precursor such as 2,3-dimethoxy-5-formyl-1,4-benzoquinone could be subjected to a Wolff-Kishner or Clemmensen reduction using ¹³C-labeled reagents, although this can be challenging. A more direct approach would involve starting with a commercially available ¹³C-labeled precursor for the quinone ring itself.

Deuterium (d3) Incorporation:

The introduction of a trideuteromethyl (d3) group can be achieved using deuterated reagents. For instance, if one of the methoxy (B1213986) groups on the benzoquinone ring is the target, a demethylated precursor could be re-methylated using [d3]methyl iodide. Alternatively, direct H/D exchange on the methyl group of the quinone ring can be challenging due to the lack of acidity of the methyl protons. A more feasible approach is to introduce a d3-methyl group during the synthesis of the quinone core. This could be accomplished by using a starting material that already contains a d3-methyl group or by employing a reaction that introduces it, such as reacting a suitable precursor with a d3-Grignard reagent followed by oxidation.

A plausible strategy for the synthesis of the labeled Idebenone backbone would involve:

| Labeled Precursor/Reagent | Labeling Step | Target Position |

| [¹³C]paraformaldehyde | Used in the synthesis of a precursor to the benzoquinone ring. | A specific carbon atom on the benzoquinone ring. |

| [d3]Methyl iodide | Used to introduce a deuterated methoxy group. | One of the methoxy groups on the benzoquinone ring. |

Sulfation Reaction Methodologies for Idebenone Derivatization

The sulfation of the terminal hydroxyl group of the Idebenone side chain is a key step in the synthesis of the target molecule. This reaction transforms the relatively non-polar Idebenone into a more water-soluble sulfate ester. Common sulfating agents for alcohols include sulfur trioxide complexes, such as the sulfur trioxide pyridine (B92270) complex (SO₃·py) or sulfur trioxide dimethylformamide complex (SO₃·DMF).

The reaction is typically carried out in an aprotic solvent, such as pyridine or DMF, at controlled temperatures to prevent side reactions. The choice of the sulfating agent and reaction conditions is crucial to achieve high yields and avoid degradation of the sensitive benzoquinone ring.

Example Sulfation Protocol:

| Reactant | Sulfating Agent | Solvent | Conditions | Product |

| Isotope-labeled Idebenone | Sulfur trioxide pyridine complex (SO₃·py) | Pyridine | 0 °C to room temperature | Isotope-labeled Idebenone Sulfate |

Salt Formation Processes for Potassium Counter-Ion Integration

Following the sulfation reaction, the resulting Idebenone sulfate is typically in its acidic form or as a pyridinium (B92312) salt if pyridine was used as the solvent. To obtain the desired potassium salt, a salt exchange reaction is performed. This is commonly achieved by treating the crude sulfate with a potassium-containing base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent system. The choice of base and solvent is important to ensure complete salt formation and to facilitate the purification of the final product. The potassium salt is generally more stable and easier to handle than the free acid form.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion to the potassium salt.

Rigorous Purification Techniques for Labeled Compound Integrity

The purity of the final isotopically labeled compound is of paramount importance for its intended applications. Therefore, rigorous purification techniques are employed at various stages of the synthesis, with a final purification step to ensure the integrity of this compound.

Chromatographic Separation Methods (e.g., HPLC, Preparative LC)

High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of Idebenone and its derivatives. For purification on a larger scale, preparative liquid chromatography (preparative LC) is utilized.

Analytical HPLC:

Analytical HPLC is used to monitor reaction progress, assess the purity of intermediates and the final product, and to develop the purification method. A typical analytical HPLC method for Idebenone involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Detection is often performed using a UV detector at a wavelength where Idebenone exhibits strong absorbance.

Preparative HPLC:

For the final purification of this compound, preparative HPLC is the method of choice. The conditions developed at the analytical scale are scaled up for the preparative system. This involves using a larger column packed with the same stationary phase and a higher flow rate. The sample is injected onto the column, and the eluent is monitored by a detector. Fractions corresponding to the peak of the desired compound are collected. The collected fractions are then combined, and the solvent is removed, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Typical HPLC/Preparative LC Parameters:

| Parameter | Analytical HPLC | Preparative LC |

| Column | C18, 4.6 mm x 150 mm, 5 µm | C18, 21.2 mm x 250 mm, 10 µm |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile | Isocratic or gradient elution with water/acetonitrile |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Injection Volume | 10 µL | 1-5 mL |

By employing these sophisticated synthetic and purification strategies, it is possible to obtain this compound with high chemical and isotopic purity, suitable for its intended use in advanced scientific research.

Recrystallization and Other Chemical Purification Approaches

The purification of Idebenone Sulfate-¹³C,d₃ Potassium Salt is a critical step to ensure high isotopic and chemical purity, which is essential for its use as an analytical standard. Several methods can be employed, leveraging the physicochemical properties of the compound and its potential impurities.

Recrystallization is a primary technique for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For a quinone derivative like Idebenone Sulfate-¹³C,d₃ Potassium Salt, a suitable solvent would be one in which the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures. sciencemadness.orgorgsyn.org The process involves dissolving the crude salt in a minimum amount of a hot solvent to form a saturated solution. As this solution is allowed to cool slowly, the solubility of the compound decreases, leading to the formation of highly ordered crystals. Impurities, which are present in smaller concentrations or have different solubility profiles, tend to remain in the solvent (mother liquor). mt.com The choice of solvent is crucial; common solvents for quinone-type structures include ethanol (B145695) or acetone, sometimes in combination with water or non-polar solvents like hexanes to induce precipitation. orgsyn.org

Chromatographic techniques are powerful alternatives or supplementary methods for achieving high purity.

Preparative High-Performance Liquid Chromatography (HPLC): This method is highly effective for isolating pure compounds from complex mixtures. teledynelabs.com It utilizes a high-pressure pump to pass the sample through a column packed with a stationary phase. The components separate based on their differential affinities for the stationary and mobile phases. thermofisher.com For isotopically labeled compounds, preparative HPLC can efficiently separate the desired product from any unlabeled starting materials or side-products, yielding a final product with high chemical and isotopic purity. researchgate.netlcms.cz

Flash Column Chromatography: This is a rapid purification technique that uses moderate pressure to force the solvent through a silica (B1680970) gel column. rochester.eduorgsyn.org It is particularly useful for purifying intermediate and final products in multi-step syntheses. wfu.eduwindows.net By selecting an appropriate solvent system (eluent), compounds with different polarities can be effectively separated. For Idebenone derivatives, solvent systems often consist of mixtures like hexanes/ethyl acetate (B1210297) or dichloromethane/methanol. rochester.edurochester.edu

Other Purification Steps: During a typical synthetic work-up, washing steps are often employed. This can involve dissolving the crude product in an organic solvent and washing it with aqueous solutions (e.g., dilute acid, base, or brine) to remove inorganic salts and water-soluble impurities before subsequent recrystallization or chromatography. google.comresearchgate.net

Comprehensive Spectroscopic and Analytical Characterization for Isotopic Purity and Structural Elucidation

A suite of advanced analytical techniques is required to confirm the structural integrity, chemical purity, and isotopic enrichment of Idebenone Sulfate-¹³C,d₃ Potassium Salt.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. For Idebenone Sulfate-¹³C,d₃ Potassium Salt, the spectrum would be compared to its unlabeled counterpart. The key indicator of successful deuteration would be the disappearance or significant reduction of the signal corresponding to the methyl protons where the three deuterium atoms (d₃) have been incorporated. Other signals corresponding to the rest of the molecule should remain, confirming the integrity of the carbon skeleton.

¹³C NMR (Carbon-13 NMR): This technique is used to confirm the position of the ¹³C label. nih.gov In a ¹³C NMR spectrum, the carbon atom that has been enriched with the ¹³C isotope will exhibit a significantly enhanced signal intensity compared to the natural abundance signals of other carbons. This provides unambiguous evidence of the label's location within the benzoquinone ring.

²H NMR (Deuterium NMR): A direct method to confirm deuteration is ²H NMR. alfa-chemistry.commagritek.com This experiment would show a distinct signal at the chemical shift corresponding to the labeled methyl group, providing direct proof of deuterium incorporation and its chemical environment. nih.gov This method is highly specific for confirming the presence and location of deuterium atoms. nih.gov

| Technique | Purpose | Expected Observation for Idebenone Sulfate-¹³C,d₃ Potassium Salt |

|---|---|---|

| ¹H NMR | Confirm deuteration and overall structure | Absence of the methyl proton signal at the site of deuteration; other signals (aromatic, alkyl chain, methoxy) remain intact. |

| ¹³C NMR | Confirm ¹³C label position | One significantly enhanced signal at the chemical shift corresponding to the labeled carbon in the quinone ring. |

| ²H NMR | Directly detect deuterium | A single peak in the deuterium spectrum corresponding to the -CD₃ group. nih.gov |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and isotopic purity of the labeled compound. nih.gov It measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the determination of the exact molecular weight. rsc.org This technique can easily distinguish between the isotopically labeled compound and its unlabeled form due to their mass difference. researchgate.net The analysis of the isotopic pattern also provides a quantitative measure of the isotopic enrichment. nih.gov

| Compound | Molecular Formula | Theoretical Exact Mass (Monoisotopic) |

|---|---|---|

| Idebenone Sulfate Potassium Salt (Unlabeled) | C₁₉H₂₉KO₈S | 456.1215 |

| Idebenone Sulfate-¹³C,d₃ Potassium Salt | C₁₈¹³CH₂₆D₃KO₈S | 460.1437 |

The observed mass from HRMS must match the theoretical exact mass within a very narrow tolerance (typically <5 ppm) to confirm the molecular formula.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3570 - 3200 |

| C-H (aliphatic) | Stretching | 2960 - 2850 |

| C=O (quinone) | Stretching | 1660 - 1640 |

| C=C (ring) | Stretching | 1620 - 1580 |

| S=O (sulfate) | Asymmetric/Symmetric Stretch | 1420 - 1180 wiley.com |

| C-O | Stretching | 1275 - 1000 |

| Element | Theoretical Mass % for C₁₈¹³CH₂₆D₃KO₈S (MW: 460.62) |

|---|---|

| Carbon (C) | 49.55% |

| Hydrogen (H + D) | 6.34% |

| Potassium (K) | 8.49% rsc.org |

| Oxygen (O) | 27.78% |

| Sulfur (S) | 6.96% |

Advanced Analytical Methodologies and Bioanalytical Assay Development

Development and Validation of Quantitative Bioanalytical Assays Utilizing Idebenone (B1674373) Sulfate-13C,d3 Potassium Salt

The foundation of a reliable bioanalytical method lies in its careful development and rigorous validation. Idebenone Sulfate-13C,d3 Potassium Salt serves as the cornerstone for such methods, ensuring that the variability inherent in sample processing and instrumental analysis is meticulously controlled.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org The optimization of LC-MS/MS methods for the quantitation of Idebenone, using its labeled sulfate (B86663) salt as an internal standard, involves a multi-faceted approach.

Key optimization parameters include:

Mass Spectrometry Conditions: The ion source, typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to achieve the most stable and intense signal for both Idebenone and the Idebenone Sulfate-13C,d3 internal standard. nih.gov Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity. This involves optimizing the precursor ion (Q1) to product ion (Q3) transitions for both the analyte and the internal standard. Collision energy and other source parameters are fine-tuned to maximize the product ion signal.

Chromatographic Conditions: Separation is typically achieved on a reverse-phase C18 column. nih.gov The mobile phase composition, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is optimized to achieve a sharp peak shape, adequate retention, and separation from endogenous matrix components. nih.govrasayanjournal.co.in The flow rate and gradient profile are adjusted to ensure a reasonable run time without compromising resolution. nih.gov

A summary of typical starting parameters for method development is presented below.

| Parameter | Typical Setting | Purpose |

| Chromatography | ||

| Column | C18 (e.g., 4.6 mm x 150 mm, 4 µm) | Provides robust reverse-phase separation of Idebenone from polar matrix components. nih.gov |

| Mobile Phase | Methanol / Water or Acetonitrile / Water with additives (e.g., formic acid) | Controls retention time and peak shape. Additives improve ionization efficiency. |

| Flow Rate | 0.5 - 1.0 mL/min | Influences run time and separation efficiency. nih.gov |

| Injection Volume | 5 - 25 µL | Amount of extracted sample introduced into the system. nih.gov |

| Mass Spectrometry | ||

| Ion Source | ESI or APCI | Generates charged ions from the analyte and internal standard for MS analysis. nih.gov |

| Polarity | Positive or Negative Ion Mode | Selected based on which mode provides the best signal intensity for the compound. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | Analyte-specific (e.g., m/z for Idebenone) and IS-specific (e.g., m/z for Idebenone Sulfate-13C,d3) | Ensures independent and specific detection of the analyte and the internal standard. |

For studies requiring the analysis of a large number of samples, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry offers significant advantages over traditional HPLC. UPLC systems utilize columns packed with sub-2-µm particles, which provides higher resolution, greater peak capacity, and significantly reduced run times. lcms.cz This allows for the development of high-throughput bioanalytical methods, drastically increasing sample turnover without sacrificing analytical quality. A typical UPLC method can reduce the analysis time from several minutes per sample to under two minutes, which is invaluable in large-scale clinical or preclinical studies. lcms.cz

The use of a stable isotope-labeled internal standard (SIIS) is considered the gold standard in quantitative LC-MS bioanalysis. nih.gov this compound is an ideal SIIS for the quantification of Idebenone and its sulfate metabolite. An SIIS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., ¹³C for ¹²C, D for H). libios.frsigmaaldrich.com

The key advantages of using this compound include:

Correction for Sample Variability: Since the SIIS is chemically identical to the analyte, it experiences the same behavior during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction. libios.fr Any loss of analyte during these steps will be mirrored by a proportional loss of the SIIS, allowing the ratio of their signals to remain constant.

Compensation for Instrumental Variation: The SIIS co-elutes with the analyte from the LC column and experiences identical conditions within the mass spectrometer's ion source. nih.gov

Mitigation of Matrix Effects: The SIIS effectively corrects for signal suppression or enhancement caused by co-eluting matrix components, which is a major challenge in bioanalysis. nih.gov

The "matrix effect" refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components from the biological sample (e.g., salts, lipids, proteins in plasma). This can lead to inaccurate and imprecise quantification.

The most effective strategy to mitigate the matrix effect is the use of a co-eluting SIIS like this compound. nih.gov Because the SIIS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIIS peak area, the variability introduced by the matrix effect is normalized, leading to highly accurate and reliable results. nih.gov While other strategies like improved sample cleanup or chromatographic separation can help reduce the matrix effect, the use of an appropriate SIIS is the most robust and widely accepted solution.

Chromatographic Separation Techniques for Idebenone and its Metabolites

Effective chromatographic separation is essential to resolve the analyte of interest from endogenous interferences and other drug-related metabolites before detection by the mass spectrometer.

Reverse-Phase Chromatography (RPC): This is the most common chromatographic mode used for the analysis of Idebenone and its metabolites in biological fluids. nih.gov In RPC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., water-methanol or water-acetonitrile mixtures). nih.gov Idebenone, being a relatively non-polar molecule, is retained on the column and can be effectively separated from more polar endogenous compounds. The retention time can be finely tuned by adjusting the ratio of organic solvent in the mobile phase. Several HPLC methods for Idebenone have been developed using C18 columns. nih.govrasayanjournal.co.in

Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane, ethyl acetate). While less common for bioanalytical applications due to the poor solubility of biological extracts in non-polar solvents, NPC can be a valuable tool for separating isomers or compounds with very similar polarity. For Idebenone, which has several potential sites for metabolism, NPC could theoretically be employed to separate specific metabolites that are difficult to resolve using RPC. However, for routine quantitative bioanalysis, RPC remains the dominant technique.

Chiral Chromatography for Stereoisomeric Metabolite Profiling

While Idebenone itself is not chiral, its metabolites can potentially be. Chiral chromatography is an essential technique for the separation of stereoisomers (enantiomers and diastereomers). In drug metabolism studies, it is critical to separate and quantify individual stereoisomers, as they can exhibit different pharmacological and toxicological profiles. Chiral separations are typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The CSP creates a chiral environment where stereoisomeric metabolites can interact differently, leading to differential retention times and subsequent separation. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution between stereoisomers.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Conjugates

Metabolites, particularly phase II conjugates like sulfates, are often highly polar and hydrophilic. Such compounds are poorly retained on traditional reversed-phase liquid chromatography (RPLC) columns. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of these polar analytes. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. merckmillipore.comchromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, and retention is based on the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase. chromatographyonline.com

The sulfate group in this compound imparts significant polarity, making HILIC an ideal chromatographic technique for its analysis. researchgate.netnih.gov It provides robust retention, allowing for effective separation from less polar matrix components. chromatographyonline.com Furthermore, the high organic content of the mobile phase used in HILIC is advantageous for mass spectrometry detection, as it promotes more efficient desolvation and ionization. lcms.cz

| Parameter | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |

|---|---|---|

| Stationary Phase | Polar (e.g., silica, amide, zwitterionic) | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic solvent, low aqueous content | High aqueous content, low organic solvent content |

| Retention Mechanism | Partitioning into an adsorbed water layer on the stationary phase. chromatographyonline.com | Partitioning into the non-polar stationary phase. |

| Analyte Suitability | Highly polar, hydrophilic compounds (e.g., sulfate conjugates, amino acids). nih.gov | Non-polar to moderately polar compounds. |

| MS Compatibility | Excellent; high organic content enhances ionization efficiency. lcms.cz | Good; high aqueous content can suppress ionization. |

Interfacing with Advanced Detection Systems

The coupling of liquid chromatography with advanced detection systems, particularly mass spectrometry, is the cornerstone of modern bioanalysis. This combination provides the high sensitivity and selectivity required to measure low concentrations of analytes in complex biological matrices.

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules in the liquid phase into gas-phase ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar, charged, and large molecules. It generates ions directly from a solution by applying a high voltage to a liquid spray, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. Given the polar nature of the sulfate conjugate, ESI would be a primary candidate for the analysis of Idebenone Sulfate.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile analytes that are thermally stable. youtube.com In APCI, the mobile phase is nebulized and vaporized in a heated tube. A corona discharge then ionizes the mobile phase solvent molecules, which in turn ionize the analyte molecules through chemical reactions (proton transfer or charge exchange). youtube.com A study on the parent compound, Idebenone, successfully utilized an LC-MS method with an APCI source for its determination in human plasma, demonstrating its applicability for this class of compounds. nih.govresearchgate.net The choice between ESI and APCI depends on the specific physicochemical properties of the analyte; for Idebenone Sulfate, its high polarity would likely favor ESI, but APCI's effectiveness for the parent quinone structure suggests it could also be viable. nih.gov

Mass Spectrometry Analyzers (e.g., Triple Quadrupole, Orbitrap, Time-of-Flight)

Once ions are generated, they are separated by a mass analyzer based on their mass-to-charge (m/z) ratio. libretexts.org

Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for targeted quantitative analysis in bioanalytical studies. mdpi.com It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second quadrupole (q2, collision cell), and then detecting a specific product ion in the third quadrupole (Q3). nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from matrix components. thermofisher.comresearchgate.net For this compound, a specific MRM transition would be monitored for the labeled internal standard and a different one for the unlabeled analyte, ensuring highly accurate quantification. nih.gov

Orbitrap Mass Spectrometry: The Orbitrap is a high-resolution accurate mass (HRAM) analyzer. acs.org It traps ions in an orbital motion around a central electrode, and the frequency of this motion is directly related to the ion's m/z ratio. This technology provides excellent mass accuracy (typically <5 ppm) and high resolving power, which allows for the confident determination of elemental compositions and the differentiation of analytes from isobaric interferences. thermofisher.combiocompare.com In metabolite identification studies, the Orbitrap is invaluable for elucidating the structures of unknown metabolites. acs.orgyoutube.com For the analysis of an isotopically labeled compound, the high resolution of the Orbitrap can easily resolve the mass difference between the labeled and unlabeled species. lcms.cz

Time-of-Flight (TOF) Mass Spectrometry: A TOF analyzer separates ions based on the time it takes for them to travel a fixed distance to the detector; lighter ions travel faster than heavier ions. researchgate.net Q-TOF instruments, which combine a quadrupole with a TOF analyzer, are widely used for untargeted and targeted metabolomics. scripps.edunih.gov They provide high mass accuracy and resolution, similar to the Orbitrap, and are capable of very fast data acquisition rates, making them compatible with fast chromatography techniques. researchgate.netwaters.com

| Analyzer | Principle | Primary Application | Key Advantages |

|---|---|---|---|

| Triple Quadrupole (QqQ) | Ion filtering and collision-induced dissociation for specific ion transitions. nih.gov | Targeted quantification. mdpi.com | High sensitivity, high selectivity (SRM/MRM), wide dynamic range. thermofisher.com |

| Orbitrap | Detection of image current from ions oscillating around a central spindle. acs.org | Metabolite identification, untargeted screening, proteomics. biocompare.com | Very high resolution, excellent mass accuracy (<5 ppm), high sensitivity. thermofisher.com |

| Time-of-Flight (TOF) | Measures time taken for ions to travel a fixed distance. researchgate.net | Screening, metabolite identification. scripps.edu | High mass accuracy, fast acquisition speed, wide mass range. waters.com |

Micellar Electrokinetic Chromatography (MEKC) Applications in Analytical Chemistry

Micellar Electrokinetic Chromatography (MEKC) is a separation technique that falls under the umbrella of capillary electrophoresis (CE). longdom.org It is distinct in that it uses a surfactant, at a concentration above its critical micelle concentration (CMC), added to the buffer solution. wikipedia.org This forms micelles, which act as a pseudo-stationary phase. nih.gov The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the interior of the micelles. scienceopen.com

This hybrid technique combines the principles of chromatography and electrophoresis, allowing for the separation of a wide range of compounds, including both charged and neutral molecules, within a single run. longdom.orgnih.gov Its high resolving power, efficiency, and requirement for only small sample volumes make it a valuable tool in pharmaceutical analysis. wikipedia.org MEKC can be applied to the analysis of complex mixtures, offering an alternative or complementary separation method to HPLC for challenging bioanalytical problems. nih.gov

Quality Control and Method Validation Protocols for Research Use

For research data to be considered reliable and reproducible, the bioanalytical method used to generate it must be rigorously validated. wuxiapptec.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. criver.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. wuxiapptec.comfda.gov

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the best practice in quantitative mass spectrometry. nih.govscispace.com A good SIL-IS has chemical and physical properties nearly identical to the analyte, ensuring that it co-elutes and experiences similar extraction recovery and matrix effects. acanthusresearch.comszabo-scandic.com This allows it to accurately correct for variations during sample analysis, leading to improved precision and accuracy. musechem.com

Key parameters evaluated during method validation include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. criver.com

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). criver.com

Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). nih.gov

Matrix Effect: The direct or indirect alteration of the analyte response due to interfering components in the sample matrix. criver.com

Recovery: The efficiency of the extraction process.

| Parameter | Description | Typical Acceptance Criteria (for research use) |

|---|---|---|

| Accuracy | Closeness of mean test results to the true concentration. | Mean value should be within ±20% of the nominal value (±25% at LLOQ). |

| Precision | Standard deviation or coefficient of variation (CV) of replicate measurements. | CV should not exceed 20% (25% at LLOQ). |

| Selectivity | Absence of interfering peaks at the retention time of the analyte and IS in blank matrix. | Response of interfering components should be <20% of the LLOQ for the analyte and <5% for the IS. |

| Stability | Analyte concentration after storage under specified conditions compared to initial concentration. | Mean concentrations of stability samples should be within ±20% of the nominal concentration. |

| Matrix Effect | Response of analyte in post-extraction spiked matrix compared to response in a clean solution. | CV of the IS-normalized matrix factor should be ≤20%. |

Accuracy, Precision, Linearity, and Range Determination

The validation of a bioanalytical method establishes its performance characteristics, ensuring that it is suitable for its intended purpose. jneonatalsurg.com Key parameters include accuracy, precision, linearity, and range.

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision describes the closeness of agreement among a series of measurements. unibo.it These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. For Idebenone, various studies have demonstrated high accuracy and precision. For instance, an LC-MS/MS method for parent Idebenone showed accuracy between 106.0% and 107.2%, with precision ranging from 4.6% to 7.5%. core.ac.uk Another LC-MS method reported mean relative recoveries from plasma at four different concentrations to be between 95.9% ± 2.8% and 102% ± 5%. chinaphar.com High-performance liquid chromatography (HPLC) methods have also shown excellent accuracy, with mean recoveries ranging from 98.6% to 101.5%. nih.gov The intraday and interday precision for this HPLC method were both less than 1.0%. nih.govnih.gov

Table 1: Accuracy and Precision Data for Idebenone Quantification

| Method | Concentration Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% Recovery) | Reference |

|---|---|---|---|---|---|

| HPLC | 3.5 mg/mL | < 1.0% | < 1.0% | 98.6% - 101.5% | nih.govnih.gov |

| HPLC | 4.5 mg/mL | < 1.0% | < 1.0% | 98.6% - 101.5% | nih.govnih.gov |

| HPLC | 6.5 mg/mL | < 1.0% | < 1.0% | 98.6% - 101.5% | nih.govnih.gov |

| LC-MS/MS | 0.5 - 50 ng/mL | 4.6% - 7.5% | 4.6% - 7.5% | 106.0% - 107.2% | core.ac.uk |

| LC-MS | 20 µg/L - 600 µg/L | Data not specified | High | 95.9% - 102.0% | chinaphar.com |

| LC-MS | 10 ng/mL - 500 ng/mL | 1.7% - 5.2% | 1.7% - 5.2% | Data not specified | unibo.it |

Linearity and Range

Linearity is the ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. jocpr.com The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. Bioanalytical methods for Idebenone have established linearity over various concentration ranges. An HPLC method demonstrated linearity from 3.0 to 8.0 mg/mL with a correlation coefficient (r²) greater than 0.998. nih.govnih.gov More sensitive LC-MS/MS methods have shown linearity in the ng/mL range, such as 0.5–50 ng/mL for parent Idebenone and 25–20,000 ng/mL for total Idebenone and its metabolites, with correlation coefficients of ≥0.992. core.ac.uk Another LC-MS method was linear over a range of 20–600 µg/L with a correlation coefficient above 0.999. nih.gov

Table 2: Linearity and Range for Various Idebenone Analytical Methods

| Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| HPLC | 3.0 - 8.0 mg/mL | > 0.998 | nih.govnih.gov |

| LC-MS/MS (parent Idebenone) | 0.5 - 50 ng/mL | ≥ 0.992 | core.ac.uk |

| LC-MS/MS (total Idebenone) | 25 - 20,000 ng/mL | ≥ 0.992 | core.ac.uk |

| LC-MS | 20 - 600 µg/L | > 0.999 | nih.gov |

| HPLC-fluorescence | 25 - 1600 ng/mL | Data not specified | nih.gov |

| MEKC | 0.5 - 1.8 µg/mL (approx.) | 0.992 | nih.gov |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Estimation

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. juniperpublishers.com These parameters are crucial for assessing the sensitivity of a bioanalytical method. For Idebenone, LOD and LOQ values vary significantly depending on the analytical technique employed. An HPLC method reported an LOD of 0.03 mg/mL and an LOQ of 0.05 mg/mL. nih.gov A more sensitive LC-MS method for an oral suspension formulation established an LOD of 5 ng/mL and an LOQ of 10 ng/mL. unibo.itmdpi.com An LC-MS/MS method for parent Idebenone in plasma achieved an even lower LOQ of 0.5 ng/mL. core.ac.uk

Table 3: LOD and LOQ for Idebenone by Different Analytical Methods

| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| HPLC | 0.03 mg/mL | 0.05 mg/mL | nih.gov |

| Micellar Electrokinetic Chromatography | 0.5 µg/mL | 1.8 µg/mL | nih.gov |

| LC-MS | 5 ng/mL | 10 ng/mL | unibo.itmdpi.com |

| LC-MS/MS (parent Idebenone) | Data not specified | 0.5 ng/mL | core.ac.uk |

| LC-MS (in plasma) | Data not specified | 20 µg/L | nih.gov |

| HPLC-fluorescence | 0.1 ng (as amount) | 12.5 ng/mL | nih.gov |

Stability-Indicating Methodologies

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. jocpr.com The development of such methods is crucial and often involves forced degradation studies to produce potential degradation products. jocpr.com

For Idebenone, stability-indicating capabilities have been demonstrated by subjecting the drug to stress conditions as per the International Conference on Harmonisation (ICH) guidelines. nih.govjocpr.com These conditions typically include:

Acid Hydrolysis: Treatment with acids like 1 N HCl. nih.gov

Alkaline Hydrolysis: Exposure to bases such as 1 N NaOH. nih.gov

Oxidative Degradation: Use of oxidizing agents like 3% hydrogen peroxide. mdpi.com

Thermal Stress: Exposure to high temperatures (e.g., 50°C). jocpr.com

Photolytic Stress: Exposure to UV or fluorescent light. jocpr.com

Studies have shown that Idebenone is susceptible to degradation under alkaline, acidic, and oxidative conditions. nih.govjocpr.com For example, under alkaline stress, only about 17% of Idebenone remained after 48 hours. nih.gov Following exposure to acid, approximately 48% of the drug was degraded. nih.gov The drug was found to be more stable under thermal and photolytic stress, with degradation under 10%. nih.gov The analytical methods were able to resolve the intact Idebenone peak from all formed degradation products, confirming their stability-indicating nature. nih.govjocpr.com Furthermore, the stability of Idebenone in biological matrices, such as in oral suspensions at room and refrigerated temperatures, has been evaluated over extended periods (e.g., 90 days) to establish appropriate storage conditions and shelf life. mdpi.com

Table 4: Summary of Forced Degradation Studies for Idebenone

| Stress Condition | Conditions Applied | Observation | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl | Significant degradation (~48%) | nih.gov |

| Alkaline Hydrolysis | 1 N NaOH | Significant degradation (~83% after 48h) | nih.gov |

| Oxidative Degradation | 3% H₂O₂ | Moderate degradation (~15%) | nih.govmdpi.com |

| Thermal Stress | 50°C for 10 days | Minor degradation (<10%) | nih.govjocpr.com |

| Photolytic Stress | Direct sunlight / UV light for 11 days | Minor degradation (<10%) | nih.govjocpr.com |

In Vitro Metabolic Pathway Elucidation and Enzyme Kinetics

Characterization of Idebenone (B1674373) Sulfate (B86663) Formation and Disposition in Subcellular Fractions

To understand the formation of conjugated metabolites, researchers utilize various subcellular fractions isolated from metabolically active tissues. These fractions, which include microsomes, cytosol, and the S9 fraction, contain different complements of metabolic enzymes, allowing for the systematic study of specific biotransformation reactions. wikipedia.orgspringernature.com

Microsomes are vesicle-like artifacts formed from the endoplasmic reticulum when cells are homogenized. This fraction is a cornerstone of in vitro drug metabolism studies because it contains a high concentration of Phase I cytochrome P450 (CYP) enzymes and the Phase II uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. wikipedia.orguva.nl

Incubation of a xenobiotic like idebenone with liver, kidney, or intestinal microsomes, supplemented with the necessary cofactor UDP-glucuronic acid (UDPGA), is primarily used to study the formation of glucuronide conjugates. nih.govnih.gov While studies have utilized rat hepatic microsomes to investigate the protective antioxidant effects of idebenone nih.gov, specific data characterizing the rates and profiles of idebenone glucuronide formation in various tissue microsomes are not extensively detailed in the available literature.

Conversely, the primary enzymes responsible for sulfation, the sulfotransferases (SULTs), are located in the cytosolic fraction of the cell. wikipedia.orgresearchgate.net Therefore, significant formation of Idebenone Sulfate is not expected in purified microsomal incubations. Any observed sulfation activity in a microsomal preparation would likely be due to residual cytosolic contamination.

| Component | Primary Cellular Origin | Key Metabolic Enzymes | Required Cofactors | Primary Idebenone Reactions Studied |

|---|---|---|---|---|

| Microsomes | Endoplasmic Reticulum | Cytochrome P450 (CYP) enzymes, Uridine Diphosphate Glucuronosyltransferases (UGTs) | NADPH (for CYPs), UDP-Glucuronic Acid (UDPGA) (for UGTs) | Phase I side-chain oxidation, Phase II glucuronidation |

The cytosol is the soluble portion of the cell's cytoplasm and contains a host of enzymes, including the sulfotransferase (SULT) superfamily. researchgate.net These enzymes are responsible for catalyzing the transfer of a sulfonate group from the universal donor cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. researchgate.net

Therefore, to specifically investigate the formation of Idebenone Sulfate, in vitro studies would require the incubation of idebenone or its Phase I metabolites with the cytosolic fraction of tissues like the liver or kidney, supplemented with PAPS. nih.gov Studies involving other compounds have successfully used liver and renal cytosol to characterize the kinetics of sulfamate (B1201201) metabolite formation. nih.gov While it is established that idebenone undergoes sulfation core.ac.uknih.gov, detailed reports from incubation studies using cytosolic fractions to specifically characterize the formation of Idebenone Sulfate are not available in the scientific literature.

The S9 fraction is a supernatant obtained from a tissue homogenate by centrifugation at 9000g. wikipedia.org This fraction is particularly valuable for metabolic profiling because it contains both the microsomal and cytosolic components of the cell. wikipedia.orgnih.gov Consequently, the S9 fraction possesses the enzymatic machinery for both Phase I reactions (CYPs) and the major Phase II conjugation pathways, including glucuronidation (UGTs) and sulfation (SULTs). springernature.comnih.gov

Incubating a test compound with an S9 fraction, fortified with a full complement of cofactors (e.g., NADPH, UDPGA, PAPS), provides a comprehensive overview of its metabolic fate in a single system. pharmaron.com This makes the S9 fraction an effective tool for metabolic stability screening in drug discovery. nih.gov For idebenone, an S9 metabolism study would be expected to produce the oxidative metabolites (QS10, QS4, etc.) as well as their corresponding glucuronide and sulfate conjugates. researchgate.net Although this system is ideally suited for studying the complete metabolism of idebenone, specific profiles and kinetic data from such studies have not been published.

Enzyme Kinetic Analysis of Metabolic Transformations

Michaelis-Menten Kinetics (Kₘ, Vₘₐₓ) Determinations

To quantify the efficiency and capacity of the enzymes responsible for Idebenone metabolism, Michaelis-Menten kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are determined. These parameters are crucial for predicting the metabolic fate of a compound at different concentrations.

Below is a representative table illustrating the type of data that would be generated from such experiments. Note: The following values are hypothetical examples for illustrative purposes and are not actual experimental data for Idebenone.

| CYP Isoenzyme | Kₘ (µM) | Vₘₐₓ (pmol/min/pmol CYP) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/pmol CYP) |

|---|---|---|---|

| CYP1A2 | 150 | 25 | 0.17 |

| CYP2C9 | 120 | 40 | 0.33 |

| CYP2C19 | 100 | 35 | 0.35 |

| CYP2D6 | 80 | 60 | 0.75 |

| CYP3A4 | 50 | 150 | 3.00 |

This hypothetical data suggests that CYP3A4 might be the primary enzyme responsible for Idebenone's initial metabolic step at therapeutic concentrations, exhibiting both a high affinity (low Kₘ) and a high capacity (high Vₘₐₓ).

Inhibition and Activation Studies of Metabolic Enzymes

The interaction of Idebenone with metabolic enzymes is not limited to its role as a substrate; it can also function as an inhibitor or be activated by other enzymatic systems. In its oxidized state, Idebenone has been shown to inhibit complex I of the mitochondrial respiratory chain. researchgate.net

Conversely, a critical activation pathway for Idebenone involves its reduction by NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.netnih.gov NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones. This reduction converts Idebenone to its hydroquinone (B1673460) form, Idebenol, which is considered the active molecule capable of donating electrons directly to complex III of the mitochondrial electron transport chain. nih.gov This process allows for the bypassing of a deficient or inhibited complex I, a key mechanism in its therapeutic effect.

The kinetics of this activation step have been characterized. In vitro experiments using recombinant NQO1 have determined the steady-state kinetic constants for Idebenone reduction, demonstrating that it is an efficient substrate for the enzyme. nih.gov

| Co-factor (Electron Donor) | Kₘ (µM) | Vₘₐₓ (µmol/mg/min) |

|---|---|---|

| NADH | 206 ± 28 | 18.1 ± 0.8 |

| NADPH | 47 ± 11 | 22.2 ± 1.1 |

The data indicate a slight preference for NADPH over NADH as the electron donor for NQO1-mediated reduction of Idebenone. nih.gov The efficiency of this reduction is crucial, as genetic variants of NQO1 that reduce protein levels and activity have been shown to hamper Idebenone reduction, potentially leading to a poorer therapeutic response. researchgate.net

Impact of Co-factors and Reaction Conditions on Metabolic Rates

The rates of metabolic reactions are highly dependent on the availability of necessary co-factors and optimal reaction conditions. For the phase I oxidative shortening of Idebenone by cytochrome P450 enzymes, the essential co-factor is NADPH, which provides the reducing equivalents for the catalytic cycle of the CYP enzymes. xenotech.comfrontiersin.org The reaction rate is directly influenced by the concentration of NADPH and the presence of a functional NADPH-P450 reductase, which shuttles electrons from NADPH to the CYP enzyme. uniba.it

For the crucial activation of Idebenone via NQO1, the co-factors NADH and, preferentially, NADPH are required. nih.gov The cellular NADH/NAD⁺ ratio, which is influenced by the metabolic state of the cell (e.g., mitochondrial function), can therefore modulate the rate at which Idebenone is reduced to its active hydroquinone form.

Phase II conjugation reactions also have strict co-factor requirements. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), requires uridine diphosphate glucuronic acid (UDPGA) as the donor of the glucuronic acid moiety. xenotech.commdpi.com Sulfation, catalyzed by sulfotransferases (SULTs), requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. pharmaron.com In vitro experiments studying these pathways in liver microsomes or S9 fractions must be fortified with these respective co-factors to ensure enzymatic activity. frontiersin.orgpharmaron.com

In Vivo Preclinical Pharmacokinetic and Metabolite Tracing Studies Non Human

Animal Model Selection and Design for Disposition Studies

The selection of an appropriate animal model is critical for the relevance and translatability of preclinical pharmacokinetic data. ijrpc.comnih.gov Key considerations include similarities in drug metabolism pathways and physiology to humans. nih.gov

Rodent models, particularly mice and rats, are frequently employed in early-stage pharmacokinetic and metabolic studies due to their well-characterized biology, cost-effectiveness, and availability of transgenic strains. nih.govnih.govtandfonline.comnih.gov These models are instrumental in elucidating the metabolic pathways of xenobiotics.

In the context of Idebenone (B1674373), rodent models have been crucial for understanding its extensive first-pass metabolism. researchgate.netnewdrugapprovals.orgnih.gov Studies in rats have demonstrated that after oral administration, Idebenone is rapidly metabolized through oxidative shortening of its side chain and conjugation, primarily through glucuronidation and sulfation. researchgate.netnih.gov The resulting metabolites are then excreted, largely in the urine. newdrugapprovals.org

A comparative analysis of metabolic pathways between different rodent species can reveal important species-specific differences in drug metabolism. This is critical for assessing which species might be a more predictive model for human metabolism. For a labeled compound like Idebenone Sulfate-13C,d3 Potassium Salt, rodent models would be used to trace the distribution and excretion of this specific sulfated metabolite and to understand its stability and potential for further metabolism.

Table 1: Key Metabolic Pathways of Idebenone Identified in Rodent Models

| Metabolic Reaction | Description | Primary Metabolites |

| Oxidative Side-Chain Shortening | The decyl side chain of Idebenone is shortened through oxidation. | QS10, QS8, QS6, QS4 |

| Conjugation | The parent compound and its metabolites undergo conjugation with glucuronic acid and sulfate (B86663). | Idebenone-glucuronide, Idebenone-sulfate, QS-conjugates |

This table is illustrative and based on the described metabolic pathways of Idebenone.

While rodents are valuable for initial screening, non-rodent species such as dogs are often included in preclinical programs to provide a more comprehensive pharmacokinetic profile. researchgate.net Dogs can offer a closer approximation to human gastrointestinal physiology and metabolic processes for certain compounds. researchgate.netmedwinpublishers.com

For a compound like Idebenone, which undergoes significant metabolism, evaluating its pharmacokinetics in a non-rodent species like the beagle dog can provide important data on inter-species variability. researchgate.net This is particularly relevant for predicting oral bioavailability and the metabolite profile in humans. When studying this compound, a dog model could help to determine if this sulfated metabolite is a major circulating entity in a species with different sulfotransferase and glucuronosyltransferase activities compared to rodents.

Absorption and Distribution Profiling using Labeled Compounds

Isotopically labeled compounds such as this compound are invaluable tools for accurately tracing the disposition of a drug and its metabolites. The stable isotopes (¹³C and deuterium) allow for differentiation from endogenous molecules and provide a clear signal for detection by mass spectrometry.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique used to quantify drugs and their metabolites in biological matrices. core.ac.uknih.govnih.gov Following administration of this compound to animal models, tissue samples would be collected at various time points.

Analysis of these tissues by LC-MS/MS would reveal the extent and rate of distribution of the labeled sulfate conjugate. Studies with unlabeled Idebenone have shown wide distribution into various tissues. researchgate.net A study in rats using radiolabeled Idebenone demonstrated distribution to the gastrointestinal tract, liver, kidneys, plasma, lungs, heart, and brain. researchgate.net By using a specifically labeled metabolite like this compound, researchers can precisely track the tissue penetration of this particular conjugate.

Table 2: Illustrative Tissue Distribution Profile of Labeled Idebenone Metabolites in Rodents

| Tissue | Relative Concentration of Labeled Metabolite |

| Liver | High |

| Kidney | High |

| Gastrointestinal Tract | High |

| Lungs | Moderate |

| Heart | Moderate |

| Brain | Low |

| Plasma | Moderate |

This table is illustrative and based on the described tissue distribution of Idebenone.

A key objective of pharmacokinetic studies is the quantitative determination of the drug and its metabolites in various biological fluids (e.g., plasma, urine, bile) and tissues. For this compound, validated LC-MS/MS methods would be developed to accurately measure its concentration. core.ac.uknih.gov

The use of a stable isotope-labeled internal standard, structurally similar to the analyte, is crucial for accurate quantification, as it compensates for variations in sample processing and instrument response. The pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) for this compound would be determined from the concentration data in plasma. Urinary excretion data would provide insights into the renal clearance of this metabolite.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. nih.govnih.gov Clinical and animal studies have indicated that Idebenone can penetrate the blood-brain barrier. nih.govnih.gov

By administering this compound to animal models, researchers can specifically assess the extent to which this sulfated metabolite can enter the brain. Brain tissue and cerebrospinal fluid (CSF) would be collected and analyzed by LC-MS/MS to determine the concentration of the labeled compound. These studies are essential to understand whether the sulfate conjugate contributes to the pharmacological effects of Idebenone in the brain or if it is primarily the parent compound that crosses the BBB before being metabolized. The hydrophilic nature of sulfate conjugates generally limits their ability to cross the BBB, but experimental verification is necessary.

Excretion Pathway Characterization

Following administration in non-human preclinical models, Idebenone and its metabolites are eliminated from the body through multiple pathways. Studies using ¹⁴C-labeled Idebenone in rats and dogs have shown that elimination is nearly complete within 48 hours, with the primary routes being renal (urine) and fecal excretion. researchgate.net The balance between these two pathways can exhibit species-specific differences. In rats, a greater portion of the administered dose is excreted in the urine compared to the feces, while in dogs, the excretion is almost equally divided between the two routes. researchgate.net

Biliary excretion into the intestine is a significant pathway for the clearance of Idebenone metabolites, particularly for high molecular weight conjugates. researchgate.net In preclinical studies in rats, the glucuronide conjugate of the metabolite QS-10 was identified as the predominant metabolite in bile. researchgate.net This finding highlights the role of the liver in conjugating Idebenone metabolites to facilitate their elimination.

The excretion of metabolites into the bile also gives rise to enterohepatic circulation, a process where metabolites excreted into the intestine are subsequently reabsorbed into the portal circulation and returned to the liver. researchgate.net This recycling mechanism was observed in rats and can prolong the systemic exposure to certain metabolites. researchgate.netnih.gov While Idebenone sulfate has been identified as a key metabolite, specific studies detailing its concentration in the bile of preclinical species are less common than those for glucuronide conjugates. However, as a polar, conjugated molecule, it is mechanistically plausible that it undergoes a degree of biliary excretion.

Renal excretion is a major route of elimination for Idebenone-related material. core.ac.uk Studies have shown that a substantial portion of the administered compound is recovered in the urine, primarily in the form of conjugated metabolites. core.ac.uk The metabolic process of side-chain shortening results in more polar compounds that are more readily cleared by the kidneys.

The most abundant metabolite found in urine is the conjugated form of QS-4, the shortest of the primary side-chain metabolites. core.ac.uknih.gov In rats and dogs, the sulfate conjugate of QS-4 has been specifically identified as the major urinary metabolite. researchgate.net This indicates that sulfation is a critical metabolic step for generating water-soluble products that can be efficiently eliminated via renal pathways. The efficient clearance via the kidneys is further supported by studies in models of moderate renal impairment, which showed that Idebenone and its metabolites were easily excreted without significant accumulation. nih.gov

The table below summarizes typical findings regarding the urinary excretion of major Idebenone metabolites in preclinical and clinical studies, demonstrating the predominance of the QS-4 metabolite.

| Metabolite | Typical Percentage of Total Urinary Excretion (%) |

|---|---|

| Conjugated QS-4 | ~40% - 50% |

| Conjugated QS-6 | ~6% - 9% |

| Conjugated QS-10 | <1.5% |

| Conjugated Idebenone | <1% |

Data derived from studies in healthy human subjects, reflecting the general pattern of renal clearance of metabolites also observed in preclinical models. core.ac.uk

Fecal excretion accounts for the elimination of Idebenone-related compounds that are not absorbed from the gut or are eliminated via the bile. researchgate.net This pathway is comprised of two main components:

Unabsorbed Drug : Following oral administration, any fraction of Idebenone that is not absorbed passes through the gastrointestinal tract and is eliminated in the feces.

Biliary-Fecal Route : As discussed, metabolites conjugated in the liver are actively secreted into the bile, enter the small intestine, and are subsequently eliminated in the feces. researchgate.net The extent of this pathway contributes to the species-specific differences observed in fecal excretion between rats and dogs. researchgate.net

Mass balance studies, often employing radiolabeled compounds, are crucial for quantifying the total amount of drug and metabolites eliminated through this route. bioivt.com

Comprehensive Metabolite Profiling and Identification In Vivo

The metabolic fate of Idebenone is complex, involving extensive first-pass metabolism that transforms over 99% of the parent drug into various metabolites. core.ac.uk The primary metabolic pathway involves the oxidative shortening of the decyl side chain, followed by conjugation of the resulting metabolites and the parent compound. researchgate.net

Modern analytical techniques are essential for comprehensively profiling the metabolites of Idebenone. The use of stable isotope-labeled compounds, such as Idebenone Sulfate-¹³C,d₃ Potassium Salt, is central to these advanced strategies. nih.govembopress.orgkuleuven.be

Untargeted Metabolomics : In this discovery-oriented approach, a stable isotope-labeled version of Idebenone is administered in a preclinical model. nih.gov High-resolution mass spectrometry is then used to screen biological samples (plasma, urine, bile) for all molecular features that contain the isotopic label. nih.gov This powerful technique allows for the detection of previously unknown or unexpected metabolites by flagging them with a unique mass signature, providing a global view of the metabolic pathways. nih.govescholarship.org

Targeted Metabolomics : This quantitative approach uses stable isotope-labeled molecules, such as Idebenone Sulfate-¹³C,d₃ Potassium Salt or deuterium-labeled metabolites, as internal standards. researchgate.net By adding a known amount of the labeled standard to a biological sample, liquid chromatography with tandem mass spectrometry (LC-MS/MS) can be used to accurately and precisely measure the concentration of the corresponding unlabeled (endogenous) metabolite and the parent drug. core.ac.uk This method is the gold standard for obtaining precise pharmacokinetic data for known metabolites like QS-4, QS-6, and QS-10.

The predominant metabolic transformations of Idebenone are well-characterized, leading to the formation of the QS-10, QS-8, QS-6, and QS-4 metabolites through β-oxidation of the side chain, followed by reduction of the quinone ring and subsequent conjugation with sulfates and glucuronides. researchgate.netnih.gov

However, advanced metabolomics workflows create opportunities to identify novel, minor metabolites that may have been previously undetected. sciex.comnih.gov While the QS series represents the major pathway, untargeted stable isotope tracing studies are designed to investigate other potential biotransformations. In preclinical studies with rats and dogs, desmethylated versions of Idebenone and QS-4 have also been reported, indicating that demethylation is another metabolic route. researchgate.net The application of techniques like high-resolution mass spectrometry allows researchers to investigate other plausible metabolic reactions, such as hydroxylation at different positions on the alkyl side chain or further modifications to the quinone ring, thereby providing a more complete picture of Idebenone's biotransformation. sciex.com

The table below lists the well-characterized metabolites of Idebenone.

| Metabolite Name | Abbreviation | Description | Conjugation Forms |

|---|---|---|---|

| 6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | QS-10 | Result of initial side-chain oxidation | Glucuronides, Sulfates |

| 6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | QS-8 | Intermediate from β-oxidation | Glucuronides, Sulfates |

| 6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | QS-6 | Intermediate from β-oxidation | Glucuronides, Sulfates |

| 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | QS-4 | Final product of side-chain shortening | Glucuronides, Sulfates |

Comparative Metabolite Profiles Across Different Animal Models

Preclinical studies investigating the metabolism of idebenone have been conducted in various animal models, primarily in rats and dogs. These studies reveal a consistent and primary metabolic pathway involving the oxidative shortening of the decyl side chain. This process leads to the formation of a series of metabolites designated as QS10, QS8, QS6, and QS4.

Following the initial oxidative metabolism, both the parent compound and its shortened metabolites undergo further biotransformation. This secondary phase of metabolism involves the reduction of the quinone ring, followed by conjugation with sulfates and glucuronides. nih.gov This two-step metabolic cascade is a common detoxification and elimination pathway for many xenobiotics.

While the qualitative metabolic pathways appear to be similar across the studied species, quantitative differences in the formation and elimination of these metabolites are anticipated. These species-specific variations are crucial for selecting the most appropriate animal model for further toxicological and efficacy studies, ensuring the preclinical data is as predictive as possible for human outcomes.

Detailed research findings from comparative studies in rats and dogs have identified a range of metabolites. The primary metabolites result from the sequential beta-oxidation of the side chain. nih.gov Subsequent conjugation reactions lead to the formation of sulfate and glucuronide derivatives, which are then excreted.

| Metabolite | Metabolic Pathway | Animal Model | Reference |

|---|---|---|---|

| QS10 (6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone) | Oxidative side-chain shortening | Rat, Dog | nih.gov |

| QS8 (6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone) | Oxidative side-chain shortening | Rat, Dog | nih.gov |

| QS6 (6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone) | Oxidative side-chain shortening | Rat, Dog | nih.gov |

| QS4 (6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone) | Oxidative side-chain shortening | Rat, Dog | nih.gov |

| Sulfate Conjugates | Reduction and Sulfation | Rat, Dog | nih.gov |

| Glucuronide Conjugates | Reduction and Glucuronidation | Rat, Dog | nih.gov |

Further quantitative analysis is necessary to delineate the precise proportions of each metabolite in various biological matrices, such as plasma and urine, across different species. This information is vital for constructing a comprehensive understanding of the species-specific disposition of this compound.

Biochemical and Molecular Mechanisms of Action in Preclinical Models Non Clinical Focus

Mitochondrial Electron Transport Chain (ETC) Modulation by Idebenone (B1674373) Metabolites

The primary mechanism attributed to Idebenone's effects in preclinical models is its interaction with the mitochondrial electron transport chain (ETC). As a short-chain quinone analog, it is capable of accepting and donating electrons, which allows it to modulate ETC activity, particularly under conditions of mitochondrial dysfunction.

A key feature of Idebenone's mechanism is its ability to circumvent dysfunctional Complex I of the ETC. In numerous cellular models of mitochondrial disease where Complex I activity is impaired, Idebenone has been shown to act as a mitochondrial electron carrier. The compound is reduced by mitochondrial enzymes, and its reduced form, idebenol, can then directly donate electrons to Complex III (cytochrome c reductase). This action effectively bypasses the defective Complex I, thereby helping to restore the flow of electrons along the ETC. This mechanism is crucial for maintaining the proton gradient necessary for ATP synthesis, even when a primary component of the ETC is compromised.